1-[2-(Phenylsulfanyl)benzyl]pyrrolidine
Description
1-[2-(Phenylsulfanyl)benzyl]pyrrolidine is a pyrrolidine derivative characterized by a benzyl group substituted at the nitrogen atom of the pyrrolidine ring. The benzyl group is further modified at the ortho position with a phenylsulfanyl (C₆H₅S–) moiety. This structural configuration imparts unique electronic and steric properties, making the compound relevant in medicinal chemistry and materials science. Pyrrolidine derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C17H19NS |
|---|---|
Molecular Weight |
269.4g/mol |
IUPAC Name |
1-[(2-phenylsulfanylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-2-9-16(10-3-1)19-17-11-5-4-8-15(17)14-18-12-6-7-13-18/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
YPHHLMXERAEIAI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=CC=CC=C2SC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : The presence of electron-withdrawing groups (e.g., fluorine in ) or extended conjugated systems (e.g., trienyl in ) influences binding affinity to biological targets. For instance, the methylenedioxyphenyl group in enhances MAO-A inhibition, suggesting that this compound’s phenylsulfanyl group may similarly modulate enzyme interactions.
- Toxicity Profiles : Compounds like 1-(1-Phenylcyclohexyl)pyrrolidine exhibit acute toxicity in animal models, highlighting the importance of substituent choice in safety optimization .
Regulatory and Legal Considerations
Substituted pyrrolidines, such as those with benzyl or halobenzyl groups, are subject to regulatory scrutiny due to their structural similarity to controlled substances (e.g., WIN 55,212-6, a cannabinoid receptor agonist) . This underscores the need for careful evaluation of this compound’s legal status in drug development.
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